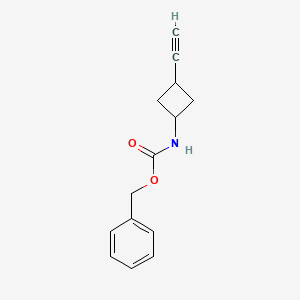

Benzyl (3-ethynylcyclobutyl)carbamate

Description

Significance of Carbamate-Protected Amines in Complex Molecule Synthesis

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can interfere with reactions targeting other parts of a molecule. To manage this reactivity, chemists employ "protecting groups" to temporarily and selectively mask the amine. fiveable.me Carbamates are among the most effective and widely used protecting groups for this purpose. masterorganicchemistry.com

The benzyl (B1604629) carbamate (B1207046), also known as the carbobenzyloxy (Cbz or Z) group, is a classic and robust choice for amine protection. fiveable.menumberanalytics.com Introduced by reacting an amine with a reagent like benzyl chloroformate, the Cbz group effectively deactivates the amine's nucleophilic character, rendering it stable to a wide array of reaction conditions. numberanalytics.comchemicalbook.com This stability is crucial in multi-step syntheses, allowing for chemical transformations to be performed elsewhere in the molecule without unintended side reactions involving the amine. fiveable.me A key advantage of the Cbz group is its selective removal under mild conditions, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond to regenerate the free amine. masterorganicchemistry.commasterorganicchemistry.com The ability to deprotect under specific conditions, different from those used to remove other types of protecting groups, is a property known as orthogonality, which is essential for the strategic assembly of complex molecules like peptides and pharmaceuticals. masterorganicchemistry.comnumberanalytics.com

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |

|---|---|---|---|

| Carbobenzyloxy | Cbz, Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. masterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and hydrogenation; acid-labile. masterorganicchemistry.commasterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenation; base-labile. masterorganicchemistry.com |

Role of Ethynyl (B1212043) Moieties in Advanced Organic Transformations

The ethynyl group (a terminal alkyne) is a highly versatile functional handle in modern organic chemistry. Its reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding reactions.

One of the most prominent applications of the ethynyl group is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgwikipedia.org This reaction, often cited as the premier example of "click chemistry," joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring with high regioselectivity. wikipedia.org The reaction is exceptionally robust and can be performed under mild conditions, making it a powerful tool for linking different molecular fragments in diverse fields, including drug discovery and bioconjugation. acs.orgnih.gov Electron-deficient alkynes, such as those adjacent to carbonyl groups, are known to be particularly reactive in these transformations. mdpi.com

Furthermore, terminal alkynes are key substrates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a direct method for constructing complex conjugated systems.

| Reaction Name | Reactants | Typical Catalyst | Resulting Linkage |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-Triazole wikipedia.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium complex (e.g., Pd(PPh₃)₄) and a Copper(I) co-catalyst | Disubstituted Alkyne (C-C bond) |

Structural Context of the Cyclobutyl Framework in Synthetic Design

The cyclobutane (B1203170) ring is an increasingly valuable scaffold in medicinal chemistry and fragment-based drug discovery (FBDD). nih.govyork.ac.uk Unlike more common five- and six-membered rings, which can be relatively planar or flexible, the cyclobutane ring possesses a unique, puckered three-dimensional structure. nih.gov This inherent 3D character is a desirable attribute for creating molecules that can interact effectively with the complex, three-dimensional surfaces of biological targets like proteins and enzymes. researchgate.net

The constrained nature of the cyclobutane framework serves several purposes in synthetic design:

Conformational Rigidity : It reduces the number of possible shapes (conformations) a molecule can adopt, which can lead to higher binding affinity and selectivity for a specific biological target. nih.gov

Novel Chemical Space : It provides access to unique molecular shapes and vector orientations for appended functional groups, moving away from the "flat" structures that have historically dominated compound libraries. vu.nl

Metabolic Stability : The replacement of more common structural motifs with a cyclobutane ring can sometimes improve a drug candidate's metabolic profile. nih.gov

The cyclobutane moiety is recognized as an attractive and underrepresented scaffold that can introduce favorable physicochemical properties into drug candidates. nih.govresearchgate.net

| Cycloalkane | Ring Strain (kcal/mol) | Conformation |

|---|---|---|

| Cyclopropane (B1198618) | ~27.5 | Planar |

| Cyclobutane | ~26.3 | Puckered/Bent nih.gov |

| Cyclopentane | ~6.2 | Envelope/Twist |

| Cyclohexane | ~0 | Chair/Boat |

Overview of Research Trajectories for Multifunctional Building Blocks

The strategy of employing multifunctional building blocks like Benzyl (3-ethynylcyclobutyl)carbamate is central to the concept of modular synthesis. native-instruments.comperformermag.com Rather than constructing a complex target molecule in a lengthy, linear sequence from simple starting materials, modular synthesis involves the assembly of pre-functionalized, structurally defined components. unison.audiors-online.com Each block contributes a specific set of chemical and structural features to the final product.

This approach offers significant advantages:

Efficiency : It dramatically shortens synthetic routes by converging on the final target from several well-defined intermediates.

Diversity : By creating a library of related building blocks, chemists can rapidly generate a wide range of analogs for structure-activity relationship (SAR) studies, a critical process in drug discovery.

Predictability : The use of reliable, well-understood reactions to connect the building blocks (such as the CuAAC reaction) ensures high yields and predictable outcomes.

This compound is perfectly aligned with this research trajectory. It provides a rigid 3D core (cyclobutane), a protected amine that can be revealed at a later stage (Cbz-amine), and a reactive handle for modular connection (ethynyl group). This allows chemists to first attach the building block to another molecular fragment via the alkyne, and then, in a subsequent step, deprotect the amine to enable further functionalization at that site, all while maintaining the defined three-dimensional structure of the cyclobutyl core.

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

benzyl N-(3-ethynylcyclobutyl)carbamate |

InChI |

InChI=1S/C14H15NO2/c1-2-11-8-13(9-11)15-14(16)17-10-12-6-4-3-5-7-12/h1,3-7,11,13H,8-10H2,(H,15,16) |

InChI Key |

NVKDTEOPZGYHBU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CC(C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Ethynylcyclobutyl Carbamate and Analogues

Precursor Synthesis and Derivatization Strategies

The synthesis of Benzyl (B1604629) (3-ethynylcyclobutyl)carbamate hinges on the successful construction and functionalization of its key precursors. This involves the strategic formation of the central cyclobutane (B1203170) ring, the introduction of the chemically significant ethynyl (B1212043) moiety, and the installation of the benzyl carbamate (B1207046) group onto a nitrogen atom.

Cyclobutyl Ring Formation and Functionalization

The cyclobutane ring, a four-membered carbocycle, is a structural motif of increasing interest in medicinal chemistry due to its unique three-dimensional structure and conformational properties. nih.gov Its inherent ring strain makes its formation challenging, yet this strain also renders it a useful synthetic intermediate. baranlab.org Several methods have been developed for the stereoselective synthesis of substituted cyclobutanes.

Common strategies for forming the cyclobutane core include:

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions of olefins are a primary method for creating the cyclobutane skeleton. baranlab.orgnih.gov This approach can also be catalyzed by transition metals. baranlab.org

Ring Contractions: Polysubstituted cyclobutanes can be prepared stereoselectively through the ring contraction of more readily accessible pyrrolidines. chemistryviews.org

Radical Cyclizations: Intramolecular hydroalkylation of specific styrenes, catalyzed by copper hydride, can produce enantioenriched cyclobutanes. organic-chemistry.org

Once the ring is formed, functionalization is necessary to introduce the required amino and ethynyl substituents at the desired positions. This can involve a variety of standard organic transformations to install functional group handles, such as hydroxyl or carbonyl groups, which can then be converted to the target functionalities. The puckered conformation of the cyclobutane ring often allows for good stereochemical control during these functionalization steps. nih.gov

| Method | Description | Key Features | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Combination of two olefin units to form a four-membered ring, often photochemically or with a transition metal catalyst. | Direct formation of the ring; stereochemistry can be controlled. | baranlab.orgnih.gov |

| Ring Contraction | Conversion of a five-membered ring (e.g., pyrrolidine) into a four-membered ring. | Allows for stereoselective synthesis from accessible precursors. | chemistryviews.org |

| Radical Cyclization | Intramolecular cyclization of an alkyl radical onto an alkene. | Effective for creating enantioenriched products. | organic-chemistry.org |

Introduction of the Ethynyl Group

The ethynyl group (–C≡CH) is a key functional group that can be introduced onto the cyclobutane scaffold through several methods. Terminal alkynes are highly reactive and versatile, capable of undergoing reactions like nucleophilic addition, hydrogenation, and coupling. pearson.com

Techniques for introducing this group include:

Nucleophilic Addition: An ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide, can be added to an electrophilic center on the cyclobutane ring, such as a ketone or an epoxide. This is a direct method for forming the carbon-carbon bond.

Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for this transformation. rsc.org This would typically involve coupling a terminal alkyne (like trimethylsilylacetylene, followed by deprotection) with a cyclobutyl halide or triflate.

From Propellanes: A copper-catalyzed ring-opening of [1.1.1]propellane with a subsequent reaction with an alkyne can generate cyclobutane-containing alkynes. organic-chemistry.org

The choice of method depends on the available starting materials and the other functional groups present in the molecule.

Benzyl Carbamate Installation Techniques

The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. creative-peptides.comnbinno.com Its primary role is to temporarily mask the nucleophilicity of the amine to prevent unwanted side reactions during subsequent synthetic steps. nbinno.comorganic-chemistry.org

The installation is typically straightforward and efficient. The most common method involves the reaction of the amine precursor (3-ethynylcyclobutanamine) with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.com

| Reagent | Base | Solvent System | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | THF/Water | 0 °C to room temperature | total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | Mild organic base (e.g., triethylamine) | Dichloromethane (DCM) or similar | 0 °C to room temperature | masterorganicchemistry.com |

| Di-benzyl dicarbonate (Cbz₂O) | Various bases | Aprotic solvents | Offers an alternative to Cbz-Cl | total-synthesis.com |

The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate, liberating HCl, which is neutralized by the base. total-synthesis.com This method is robust and generally provides high yields of the protected amine. organic-chemistry.orgscirp.org

Convergent and Linear Synthetic Approaches

A convergent synthesis , by contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. chemistnotes.comwikipedia.org For Benzyl (3-ethynylcyclobutyl)carbamate, a convergent approach would involve:

Synthesis of a 3-ethynylcyclobutanamine fragment.

Separately preparing a benzyl carbamate precursor or using benzyl chloroformate directly.

Coupling these two fragments in a final step.

| Strategy | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Linear | Conceptually simpler to plan. | Overall yield decreases significantly with each step; less efficient. | fiveable.meyoutube.comwikipedia.org |

| Convergent | Higher overall yield; more efficient; allows for parallel synthesis of fragments. | Requires more complex initial planning and fragment coupling. | chemistnotes.comwikipedia.org |

Protecting Group Manipulation and Orthogonality in Synthesis

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to selectively block reactive functional groups while transformations are carried out elsewhere in the molecule. wikipedia.org The benzyl carbamate (Cbz) group is a prime example, protecting the amine. nbinno.com

An important concept in complex syntheses is orthogonality , which refers to the ability to remove one protecting group in the presence of others using a distinct set of reaction conditions. organic-chemistry.orgwikipedia.org For example, the Cbz group is typically removed by catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.comtotal-synthesis.com This makes it orthogonal to other common amine protecting groups like tert-butoxycarbonyl (Boc), which is removed with acid, and fluorenylmethyloxycarbonyl (Fmoc), which is removed with base. creative-peptides.comorganic-chemistry.orgiris-biotech.de

If an analogue of this compound were to be synthesized containing other functional groups (e.g., a carboxylic acid protected as a tert-butyl ester), the orthogonality of the Cbz group would be crucial. The Cbz group on the amine could be retained while the tert-butyl ester is cleaved with acid, or vice-versa, allowing for selective manipulation of different parts of the molecule. wikipedia.org This strategic use of orthogonal protecting groups is fundamental to the efficient synthesis of complex organic molecules. iris-biotech.de

Chemo- and Regioselective Synthesis of Related Cyclobutyl Carbamates

The synthesis of functionalized cyclobutane rings, such as those found in this compound, requires precise control over chemical reactivity at different positions, known as chemo- and regioselectivity. Researchers have developed methods to achieve this control, which is crucial for building complex molecular architectures. One established method is the visible-light-catalyzed intermolecular cross [2+2] cycloaddition of enynes with alkenes, which efficiently produces alkynyl cyclobutanes. nih.gov This approach demonstrates good functional group tolerance and high selectivity, making it a valuable tool for creating substituted cyclobutane systems. nih.gov

Stereochemical Control in Cyclobutyl Ring Systems

The three-dimensional arrangement of atoms (stereochemistry) in the cyclobutane ring is critical for a molecule's biological activity. Unlike flat, two-dimensional representations, the cyclobutane ring exists in a puckered conformation to relieve ring strain. nih.govresearchgate.net This puckering creates different spatial relationships between substituents on the ring.

Achieving a specific stereochemical outcome is a significant challenge in synthetic chemistry. Methodologies for stereocontrolled synthesis often involve leveraging existing stereocenters to direct the formation of new ones or using chiral catalysts and templates. For instance, thermal [2+2] stereoselective cycloadditions have been used to create substituted cyclobutane amino acids. mdpi.com Similarly, photochemical [2+2] cycloadditions can be guided by chiral hydrogen-bonding templates to yield functionalized tricyclic cyclobutane derivatives with excellent diastereo- and enantioselectivity. mdpi.com Another approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines, which proceeds stereospecifically via a radical pathway. nih.gov

Directed Functionalization of Alkyne Precursors

The ethynyl (alkyne) group is a versatile functional handle that can be modified to create a wide array of chemical structures. "Directed functionalization" refers to the use of a directing group within the precursor molecule to control the regioselectivity of a reaction. acs.org This strategy is essential for selectively transforming one part of a complex molecule without affecting others.

In the context of alkyne precursors, transition metal catalysis has been instrumental. For example, gold-catalyzed four-component reactions can achieve oxo-arylfluorination or oxo-arylalkenylation of internal alkynes, with the outcome controlled by site-directing functional groups within the alkyne substrate. nih.gov This allows for the formation of multiple new chemical bonds with high chemo-, regio-, and stereoselectivity. nih.gov The alkyne unit serves as a versatile building block, and its selective functionalization is a key area of research for constructing complex molecules. nih.govrsc.org

Flow Chemistry Applications in Carbamate Synthesis Research

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to telescope reaction steps. nih.govresearchgate.net This technology has been effectively applied to the synthesis of carbamates. A novel approach for the continuous preparation of carbamates utilizes carbon dioxide directly with amines and alkyl halides, significantly reducing reaction times compared to traditional methods. nih.govacs.orgresearchgate.net

Continuous Flow Processes for Cbz-Carbamate Production

The production of Cbz-protected (Carboxybenzyl) carbamates has been successfully translated to continuous flow processes. One prominent example couples a Curtius rearrangement with biocatalysis. nih.govbeilstein-journals.orgnih.gov In this setup, carboxylic acids are reacted with an azide (B81097) donor, and the resulting acyl azide rearranges upon heating in the flow reactor to form an isocyanate intermediate, which is then trapped by benzyl alcohol to yield the desired Cbz-carbamate. researchgate.net This telescoped process avoids the isolation of potentially hazardous intermediates and allows for the efficient production of various Cbz-carbamate products in high yield and purity. nih.govnih.gov

Below is a table summarizing the scope of Cbz-carbamates produced via a reported flow process.

| Entry | Substrate | Product | Yield (%) | Residence Time (min) | Temperature (°C) |

| 3a | Benzoic acid | Benzyl phenylcarbamate | 95 | 30 | 60 |

| 3f | Phenylacetic acid | Benzyl benzylcarbamate | 81 | 60 | 60 |

| 3i | Cyclohexanecarboxylic acid | Benzyl cyclohexylcarbamate | 93 | 30 | 60 |

| 3j | Cinnamic acid | Benzyl styrylcarbamate | 85 | 30 | 60 |

| 3m | 3-Butenoic acid | Benzyl allylcarbamate | 75 | 30 | 60 |

Data sourced from research on telescoped flow processes for Cbz-carbamate production. nih.govresearchgate.netbeilstein-journals.org

Impurity Tagging Strategies in Flow Synthesis

A significant innovation in flow chemistry is the integration of purification steps directly into the continuous process. One such strategy is "impurity tagging," where a reagent is added to selectively react with an impurity, thereby changing its physical properties and facilitating its removal. nih.govnih.gov

In the context of Cbz-carbamate synthesis, a common impurity is residual benzyl alcohol. A biocatalytic impurity tagging strategy has been developed where the output from the first flow reactor is passed through a second reactor containing immobilized Candida antarctica lipase B (CALB). nih.govresearchgate.net This enzyme selectively converts the unreacted benzyl alcohol into benzyl butyrate, a less polar compound that is easily separated from the more polar carbamate product during purification. nih.govnih.gov This approach demonstrates a novel use of biocatalysts to enhance purity in continuous flow processes. beilstein-journals.org The use of tags, in general, can significantly improve the efficiency of expression and purification processes. nih.govnih.govresearchgate.net

Novel Catalytic Systems in Carbamate Formation (General Context)

The development of new catalysts is crucial for creating more efficient, selective, and environmentally friendly methods for carbamate synthesis. Traditional methods often rely on hazardous reagents like phosgene. nih.gov Modern research focuses on alternatives, particularly those that utilize carbon dioxide (CO2) as a renewable C1 source. nih.gov

Various catalytic systems have been explored. Zinc-based catalysts, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have proven effective for CO2 fixation in carbamate synthesis under mild conditions. nih.gov Nickel-based systems have been developed for the dehydrative formation of urethanes from CO2, amines, and alcohols. nih.gov Additionally, indium-mediated reactions provide a simple and selective method for synthesizing carbamates from amines and alkyl chloroformates. nih.gov The use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has also been successful in promoting carbamate formation from CO2. nih.govorganic-chemistry.org These advancements in catalysis are paving the way for safer and more sustainable production of valuable carbamate compounds. researchgate.net

Copper-Catalyzed Amination/Carboxylation Methods

Copper-catalyzed reactions represent a versatile and powerful tool for the formation of carbon-nitrogen bonds, including the synthesis of carbamates. These methods often proceed under mild conditions and exhibit broad substrate scope.

One notable copper-catalyzed approach involves the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates. This environmentally friendly method is compatible with a wide array of amines, including both aromatic and aliphatic, as well as primary and secondary substrates organic-chemistry.org. The reaction is typically carried out in the presence of a copper catalyst and an oxidant.

Another strategy is the copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, which can provide N-protected amines organic-chemistry.org. While not a direct carbamate synthesis, this method is relevant for creating complex amine precursors that can be subsequently converted to carbamates.

A versatile and efficient copper-catalyzed amidation of vinyl bromides and iodides has also been developed. This protocol utilizes a combination of copper iodide and N,N'-dimethylethylenediamine and is tolerant of various functional groups such as esters, silyl ethers, and amino groups organic-chemistry.org. This could be adapted for the synthesis of enecarbamates.

Furthermore, the arylation of N-H containing compounds, including carbamates, can be achieved at room temperature using phenylboronic acids in the presence of cupric acetate and a tertiary amine organic-chemistry.org. This reaction is applicable to a wide range of substrates, including amides, imides, ureas, and sulfonamides.

The following table summarizes the scope of copper-catalyzed carbamate synthesis and related reactions:

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

| Amine | Carbazate | Copper catalyst | Carbamate | High | organic-chemistry.org |

| Organoindium reagent | Imine and Acid Chloride | Copper catalyst | N-Protected Amine | - | organic-chemistry.org |

| Vinyl Bromide/Iodide | Amide | CuI / N,N'-dimethylethylenediamine | Enamide | - | organic-chemistry.org |

| Carbamate | Phenylboronic Acid | Cupric Acetate / Tertiary Amine | N-Aryl Carbamate | - | organic-chemistry.org |

Metal-Free Approaches to Carbamate Synthesis

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches to carbamate synthesis have gained significant attention. These methods often utilize readily available reagents and avoid the potential for metal contamination in the final products.

A prominent metal-free strategy involves the utilization of carbon dioxide (CO2) as a C1 synthon. nih.gov The direct conversion of low-concentration CO2 into carbamates can be achieved using Si(OMe)4 as a nonmetallic regenerable reagent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst. organic-chemistry.org This system does not necessitate the addition of metal complex catalysts or metal salt additives and is even compatible with exhaust gas containing impurities. organic-chemistry.org

Another metal-free synthesis of unsymmetrical ureas and carbamates from CO2 and amines proceeds via isocyanate intermediates. acs.orgorganic-chemistry.org In this method, a carbamic acid intermediate is formed from an arylamine and CO2 in the presence of DBU, which is then dehydrated by activated sulfonium reagents to generate the corresponding isocyanate. acs.orgorganic-chemistry.org This isocyanate can be subsequently trapped by various alcohols to furnish carbamates. acs.orgorganic-chemistry.org

The Hofmann rearrangement of aromatic and aliphatic amides provides a one-pot procedure for producing methyl and benzyl carbamates in high yields. This reaction is conducted in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide organic-chemistry.org.

A three-component coupling of amines, carbon dioxide, and halides offers an efficient synthesis of carbamates under mild reaction conditions and with short reaction times. This method, which uses cesium carbonate and tetrabutylammonium iodide (TBAI), effectively avoids N-alkylation of the amine and overalkylation of the carbamate organic-chemistry.org.

The table below illustrates the variety of metal-free approaches to carbamate synthesis:

| Reactant 1 | Reactant 2 | Reagents | Product Type | Key Features | Reference |

| Amine | CO2 | Si(OMe)4, DBU | Carbamate | Metal-free, utilizes low-concentration CO2 | organic-chemistry.org |

| Arylamine | CO2, Alcohol | DBU, Activated Sulfonium Reagent | Carbamate | Proceeds via isocyanate intermediate | acs.orgorganic-chemistry.org |

| Amide | - | N-bromoacetamide, LiOH or LiOMe | Carbamate | One-pot Hofmann rearrangement | organic-chemistry.org |

| Amine | CO2, Halide | Cs2CO3, TBAI | Carbamate | Mild conditions, avoids side reactions | organic-chemistry.org |

Zirconium(IV)-Catalyzed Exchange Processes

Zirconium(IV)-catalyzed exchange processes provide an efficient and environmentally friendly alternative to traditional phosgene-based methods for synthesizing carbamates and ureas. organic-chemistry.org These reactions involve the exchange of dialkyl carbonates or carbamates with amines.

The zirconium(IV)-catalyzed exchange process for carbamate synthesis is significantly enhanced by the use of 2-hydroxypyridine (HYP) as a catalytic additive. organic-chemistry.orgacs.orgnih.gov Optimized conditions for the carbonate-carbamate exchange typically involve Zr(Ot-Bu)4 (5 mol%) and HYP (10 mol%) at 80°C, leading to high product conversions. organic-chemistry.org This methodology is compatible with a range of amines, including aliphatic and aromatic substrates. organic-chemistry.orgacs.org

A notable feature of this method is its chemoselectivity. For instance, the reaction of 2-aminobenzylamine with dimethyl carbonate was found to be chemoselective for the aliphatic amine over the aromatic amine acs.org.

The scope of the Zr(IV)-catalyzed carbonate−carbamate exchange is demonstrated in the following table:

| Amine | Carbonate | Catalyst System | Temperature | Product | Reference |

| Benzylamine | Dimethyl Carbonate | 5 mol% Zr(Ot-Bu)4, 10 mol% HYP | 80°C | Benzyl methyl carbamate | acs.org |

| Benzylamine | Diethyl Carbonate | 5 mol% Zr(Ot-Bu)4, 10 mol% HYP | 80°C | Benzyl ethyl carbamate | acs.org |

| Benzylamine | Dibenzyl Carbonate | 5 mol% Zr(Ot-Bu)4, 10 mol% HYP | 80°C | Dibenzyl carbamate | acs.org |

| Benzylamine | Diallyl Carbonate | 5 mol% Zr(Ot-Bu)4, 10 mol% HYP | 80°C | Allyl benzyl carbamate | acs.org |

| 2-Aminobenzylamine | Dimethyl Carbonate | 5 mol% Zr(Ot-Bu)4, 10 mol% HYP | 80°C | Methyl (2-aminobenzyl)carbamate | acs.org |

Modifications of Basic Catalysis in Carbamate Formation

The traditional synthesis of carbamates often involves the reaction of an amine with a chloroformate in the presence of a base, a classic addition-elimination reaction. Modifications to this basic catalysis have been explored to improve yields, expand substrate scope, and simplify reaction conditions.

One such modification involves the amino-dehalogenation of ethyl chloroformate to synthesize various benzyl ethyl carbamates. This methodology allows for the synthesis of new carbamates using benzylamine derivatives by modifying the basic catalysis of the addition-elimination reaction researchgate.netscirp.org. The efficiency of this method can be influenced by the nature of the base used. For instance, the bicarbonate ion (HCO3-) can act as an efficient base in the synthesis of aromatic carbamates, as it is more basic than aromatic amines. However, for aliphatic amines, which are more basic, a stronger base or alternative conditions may be required scirp.org. The carbonate ion (CO32-), having a basicity comparable to aliphatic amines, can be used effectively, though a stoichiometric excess may be necessary scirp.org.

These modifications aim to optimize the reaction conditions for specific substrates, leading to improved performance in the synthesis of carbamates like this compound and its analogues.

Applications of Benzyl 3 Ethynylcyclobutyl Carbamate As a Synthetic Building Block

Utility in Natural Product Synthesis Research

The structural motifs present in Benzyl (B1604629) (3-ethynylcyclobutyl)carbamate make it a valuable precursor in the synthesis of various natural products and their analogues. The combination of a rigid cyclobutane (B1203170) scaffold and a versatile ethynyl (B1212043) group allows for the construction of complex molecular frameworks with potential biological activity.

The marine natural product Jaspine B (Pachastrissamine) and its analogues are known for their potent cytotoxic activities. nih.gov The synthesis of Jaspine B analogues often involves the stereoselective construction of a polysubstituted tetrahydrofuran (B95107) ring with a long aliphatic side chain. The terminal alkyne of Benzyl (3-ethynylcyclobutyl)carbamate can serve as a handle for the introduction of the requisite side chain through well-established coupling reactions, such as the Sonogashira coupling.

The general synthetic strategy would involve the coupling of the ethynyl group with a suitable vinyl halide partner, followed by functional group manipulations to elaborate the side chain. The cyclobutane ring, with its defined stereochemistry, can influence the facial selectivity of subsequent reactions, aiding in the stereocontrolled synthesis of advanced intermediates for Jaspine B analogues. While numerous synthetic routes to Jaspine B have been developed, the use of a cyclobutane-containing building block like this compound offers a novel approach to introduce conformational rigidity and explore new structure-activity relationships. mdpi.comrsc.orgnih.gov

The cyclobutane moiety is a key structural feature in a variety of bioactive small molecules and natural products. nih.govresearchgate.netpharmablock.comresearchgate.netlifechemicals.comnih.govmdpi.comopenmedicinalchemistryjournal.com Its rigid, puckered conformation can impart favorable pharmacological properties, such as improved binding to biological targets and enhanced metabolic stability. This compound provides a readily available scaffold containing this desirable structural motif.

The presence of the protected amine and the terminal alkyne allows for diverse functionalization, enabling the incorporation of the cyclobutane core into a wide range of molecular architectures. For instance, the amine can be deprotected and acylated to form amides, while the alkyne can participate in click chemistry or other coupling reactions to attach various substituents. This versatility makes this compound a valuable tool in medicinal chemistry for the generation of libraries of novel compounds with potential therapeutic applications.

Construction of Novel Heterocyclic and Carbocyclic Systems

The unique combination of a strained ring and a reactive alkyne in this compound makes it a powerful precursor for the synthesis of complex ring systems through cycloaddition and rearrangement reactions.

The terminal alkyne of this compound can readily participate in various cycloaddition reactions to construct fused ring systems. For example, intermolecular [2+2] cycloaddition with alkenes, often catalyzed by transition metals like gold(I), can lead to the formation of cyclobutene (B1205218) derivatives. orgsyn.orgorganic-chemistry.orgresearchgate.net These cyclobutenes can then undergo further transformations to yield more complex fused systems.

Furthermore, intramolecular cycloadditions are a powerful strategy for the synthesis of intricate polycyclic frameworks. nih.gov By tethering an alkene to the carbamate (B1207046) nitrogen or another part of the molecule, an intramolecular [2+2] cycloaddition between the alkyne and the alkene can be initiated, leading to the formation of a fused bicyclic system incorporating the cyclobutane ring. Such strategies provide a rapid and efficient means to build molecular complexity. rsc.orgnih.gov

The strained nature of the cyclobutane ring in this compound can be exploited in ring-opening and ring-expansion reactions to generate spirocyclic and bridged systems. nih.govacs.orgniscpr.res.inbeilstein-journals.orguvic.casci-hub.senih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgacs.orgresearchgate.netsigmaaldrich.com For instance, the synthesis of spiro-annulated cyclobutane derivatives can be achieved through ketene (B1206846) [2+2] cycloaddition followed by ring-rearrangement metathesis. niscpr.res.in

Moreover, transition metal-catalyzed "cut-and-sew" reactions of cyclobutanones, which can be potentially derived from the subject compound, provide a deconstructive approach to bridged and fused rings. nih.govacs.org The inherent ring strain of the cyclobutane facilitates C-C bond activation, a key step in these transformations. These advanced synthetic methods open up avenues to novel and complex molecular architectures that are not readily accessible through traditional synthetic routes.

Precursor for Advanced Polyamine Structures

Polyamines are a class of organic compounds with two or more primary amino groups that play crucial roles in various biological processes. The carbamate group in this compound serves as a protecting group for the primary amine on the cyclobutane ring. This protecting group can be readily removed to unveil the free amine, which can then be further elaborated into more complex polyamine structures.

The benzyloxycarbonyl (Cbz) group is a commonly used protecting group for amines and can be efficiently removed under various conditions, most notably through hydrogenolysis. organic-chemistry.orgtotal-synthesis.comorganic-chemistry.orgresearchgate.netmasterorganicchemistry.com Once deprotected, the resulting 3-ethynylcyclobutylamine can serve as a building block for the synthesis of polyamines with a rigid cyclobutane core. The terminal alkyne provides an additional point for functionalization, allowing for the synthesis of unsymmetrical and structurally diverse polyamines. The synthesis of polyamines often requires selective protection and deprotection strategies, and the use of carbamate-protected building blocks is a well-established and effective approach. researchgate.netkiku.dknih.gov

Development of Chemical Probes and Conjugates

This compound serves as a versatile synthetic building block in the development of sophisticated chemical probes and conjugates. Its utility stems from the presence of two key functional groups: a terminal alkyne (ethynyl group) and a benzyl carbamate-protected amine. These moieties provide orthogonal handles for sequential or simultaneous chemical modifications, enabling the construction of complex molecular architectures designed for specific biological applications.

The terminal alkyne is a well-established functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and biocompatibility, making it ideal for attaching the cyclobutane scaffold to biomolecules or reporter groups. nih.govsigmaaldrich.combroadpharm.com Concurrently, the benzyl carbamate (Cbz) group provides robust protection for the amine, which can be selectively removed under specific conditions to allow for further functionalization. masterorganicchemistry.comorganic-chemistry.org This dual functionality is pivotal for creating intricate molecular tools used in chemical biology and drug discovery.

Labeling and Tagging Strategies via Click Chemistry

The ethynyl group on the cyclobutane ring of this compound is a prime reactive partner for azide-containing molecules in click chemistry reactions. sigmaaldrich.com This bioorthogonal ligation strategy is extensively used for labeling and tagging biomolecules such as proteins, nucleic acids, and glycans, as well as for attaching probes to small molecule drugs. nih.govnih.gov

The CuAAC reaction forms a stable triazole linkage between the ethynylcyclobutyl scaffold and an azide-modified component. nih.gov This component can be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule. The reaction's high fidelity and mild conditions allow for its application in complex biological systems with minimal side reactions. broadpharm.com

Key Features of Click Chemistry with this compound:

| Feature | Description | Reference |

| High Specificity | The alkyne and azide (B81097) groups react exclusively with each other, even in the presence of numerous other functional groups found in biological systems. | broadpharm.com |

| Favorable Kinetics | The copper(I)-catalyzed reaction proceeds rapidly at room temperature and in aqueous solutions. | nih.gov |

| Biocompatibility | The reaction conditions are generally mild and do not interfere with biological processes, enabling in vitro and in vivo applications. | nih.gov |

| Versatility | A wide array of azide-functionalized reporters and tags are commercially available or can be readily synthesized. | sigmaaldrich.comaxispharm.com |

For instance, a fluorescent azide could be "clicked" onto this compound. After deprotection of the carbamate, the resulting primary amine could be conjugated to a drug molecule or a peptide, yielding a fluorescently labeled probe for imaging and tracking purposes.

Generation of Multi-Functionalized Molecular Tools

The orthogonal nature of the terminal alkyne and the protected amine in this compound is instrumental in the synthesis of multi-functionalized molecular tools. These tools are designed to perform multiple tasks, such as targeting a specific cellular component, reporting on a biological event, and eliciting a biological response.

The synthetic strategy typically involves a stepwise functionalization. First, the ethynyl group is utilized in a click reaction to introduce one functional element. Subsequently, the benzyl carbamate is removed, most commonly via catalytic hydrogenation, to expose the primary amine. masterorganicchemistry.com This newly liberated amine is then available for a second conjugation reaction, such as amide bond formation, to introduce another functional moiety. nih.gov

Example Synthetic Strategy for a Bifunctional Probe:

Step 1: Click Chemistry. this compound is reacted with an azide-containing fluorescent dye (e.g., an azide-modified cyanine (B1664457) dye) via CuAAC. This attaches the fluorescent reporter to the cyclobutane core.

Step 2: Deprotection. The benzyl carbamate group of the fluorescently labeled intermediate is removed by hydrogenolysis (e.g., using H2 and a palladium catalyst) to yield a primary amine. masterorganicchemistry.com

Step 3: Amide Coupling. The resulting amine is then coupled with a carboxylic acid-bearing targeting ligand (e.g., a small molecule inhibitor or a peptide) using standard peptide coupling reagents.

This sequence results in a bifunctional molecule that contains a fluorescent reporter for detection and a targeting ligand to direct the molecule to a specific biological location. The cyclobutane scaffold in this context acts as a rigid linker, providing a defined spatial separation between the two functional domains.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

There is no publicly available high-resolution NMR data for Benzyl (B1604629) (3-ethynylcyclobutyl)carbamate. Such data would be crucial for the definitive assignment of its stereochemistry. High-resolution 1H and 13C NMR spectra, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would be required to elucidate the precise spatial arrangement of atoms and confirm the connectivity of the ethynyl (B1212043) and carbamate (B1207046) moieties to the cyclobutane (B1203170) ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments would be instrumental in determining the relative stereochemistry of the substituents on the four-membered ring. Without access to this primary data, a detailed analysis of its stereochemical features remains speculative.

Single-Crystal X-ray Diffraction for Definitive Structural Determination and Conformational Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for Benzyl (3-ethynylcyclobutyl)carbamate. Single-crystal X-ray diffraction is the gold standard for unambiguous determination of a molecule's three-dimensional structure, providing precise bond lengths, bond angles, and torsional angles. This technique would also offer invaluable insights into the conformational preferences of the cyclobutane ring and the orientation of the benzyl carbamate group. In the absence of a crystal structure, a definitive conformational analysis is not possible.

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Elucidation

Detailed studies employing advanced mass spectrometry techniques to investigate the mechanistic pathways involving this compound have not been published in the accessible scientific literature. Techniques such as tandem mass spectrometry (MS/MS) would be essential to understand its fragmentation patterns, which can provide clues about its structure and reactivity. When used in conjunction with isotopic labeling studies, mass spectrometry can be a powerful tool for elucidating reaction mechanisms. However, no such studies have been made publicly available for this specific compound.

Theoretical and Computational Investigations of Benzyl 3 Ethynylcyclobutyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a fundamental tool in understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are often used to model molecular structures and predict their behavior. scirp.orgaun.edu.eg For a molecule like Benzyl (B1604629) (3-ethynylcyclobutyl)carbamate, these calculations would provide insights into its geometry, electronic distribution, and reactivity.

Conformational Analysis of the Carbamate (B1207046) and Cyclobutyl Moieties

The conformational flexibility of Benzyl (3-ethynylcyclobutyl)carbamate would be a key area of investigation. The molecule possesses several rotatable bonds, including those within the benzyl and carbamate groups, as well as the puckering of the cyclobutyl ring. A thorough conformational analysis would involve mapping the potential energy surface to identify low-energy conformers. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional structure.

Reaction Mechanism Studies Using Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

Transition State Analysis for Key Synthetic Transformations

For the synthesis of this compound, computational analysis of the transition states of key reactions could provide a deeper understanding of the reaction mechanism. This would allow for the optimization of reaction conditions to improve yield and selectivity.

Predicting Selectivity in Alkyne Functionalizations

The ethynyl (B1212043) group is a versatile functional handle that can undergo a variety of chemical transformations. Computational modeling could be used to predict the regioselectivity and stereoselectivity of reactions involving the functionalization of the alkyne moiety, guiding synthetic efforts towards desired products. researchgate.net

Prediction of Non-Linear Optical Properties (General Carbamate Context)

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the NLO properties of organic molecules, offering insights that can guide experimental work. The key parameters in these predictions are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Research in the broader class of carbamate-containing compounds indicates that their NLO properties are influenced by their molecular structure, including the presence of electron-donating and electron-accepting groups, and the extent of π-conjugation. Theoretical studies on various organic molecules, including those with functionalities similar to carbamates, have established a clear link between molecular electronic structure and NLO response.

For instance, computational studies on different organic derivatives have shown that strategic modifications to the molecular framework can significantly enhance NLO properties. These studies often involve calculating the dipole moment, polarizability, and hyperpolarizability to quantify the potential of a compound as an NLO material.

To provide a comparative context for the potential NLO properties of this compound, the following table presents theoretically calculated NLO parameters for a series of organic molecules, including a relevant benzyl carbamate derivative. These values are typically calculated using DFT methods, such as B3LYP, with a suitable basis set.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| Urea (Reference) | 1.37 | - | 0.37 x 10-30 |

| Benzyl(3-fluoro-4-morpholinophenyl)carbamate | - | - | - |

| 4,4' Dimethylaminocyanobiphenyl | 8.50 | 28.87 x 10-24 | 489.88 x 10-31 |

| Molecule A (Benzonitrile Derivative) | - | - | - |

| Molecule B (Benzonitrile Derivative) | - | - | - |

The data for 4,4' Dimethylaminocyanobiphenyl, calculated using the B3LYP/6-31G(d,p) method, showcases a significantly higher first hyperpolarizability compared to the reference compound, urea. frontiersin.org This enhancement is attributed to the push-pull nature of the molecule, with an electron-donating dimethylamino group and an electron-accepting cyano group connected by a π-conjugated system. frontiersin.org

While the full dataset for Benzyl(3-fluoro-4-morpholinophenyl)carbamate is not detailed in the available literature, a theoretical study has highlighted its potential for NLO applications due to a large first-order hyperpolarizability. This suggests that the combination of the benzyl group, the carbamate linker, and the substituted phenyl ring contributes to a significant NLO response.

In the case of this compound, the presence of the benzyl and carbamate groups, along with the ethynylcyclobutyl moiety, would be the key determinants of its NLO properties. The aromatic benzyl group can act as part of a π-system, while the carbamate group can influence the electronic distribution within the molecule. The ethynyl group, with its triple bond, is known to enhance conjugation and can contribute to the NLO response. Computational analysis of this compound would be necessary to quantify its specific dipole moment, polarizability, and first hyperpolarizability and to accurately predict its potential as an NLO material.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemical research, particularly in the development of new materials and chemical probes. For Benzyl (B1604629) (3-ethynylcyclobutyl)carbamate, which is achiral, the introduction of chirality would significantly broaden its potential applications. Future research will likely focus on the development of asymmetric synthetic routes to access its chiral analogues.

One promising approach involves the asymmetric synthesis of 3-ethynylcyclobutylamine, the core chiral intermediate. This could be achieved through various established methodologies, adapted for this specific target. For instance, chiral auxiliaries could be employed to direct the stereochemical outcome of key bond-forming reactions. rsc.org Another avenue is the use of substrate-directable reactions to control stereoselectivity. rsc.org Furthermore, enantioselective catalysis, potentially using transition metal catalysts with chiral ligands, could enable the direct and efficient production of enantiopure 3-ethynylcyclobutylamine, which can then be protected with the benzyl carbamate (B1207046) group.

The successful development of such asymmetric syntheses would provide access to individual enantiomers of derivatives of Benzyl (3-ethynylcyclobutyl)carbamate, allowing for the investigation of their stereospecific properties and interactions.

Exploration of Novel Catalytic Transformations for the Ethynylcarbamate System

The dual functionality of the ethynyl (B1212043) and carbamate groups within this compound offers a rich playground for the exploration of novel catalytic transformations. The terminal alkyne is a particularly versatile handle for a wide array of reactions.

Future research is expected to delve into transition-metal-catalyzed reactions, such as:

Cross-coupling reactions: Sonogashira, Suzuki, and Stille couplings could be employed to functionalize the alkyne terminus, introducing aryl, heteroaryl, or vinyl groups. This would generate a library of derivatives with diverse electronic and steric properties.

Cycloaddition reactions: The alkyne can participate in [2+2+2] and [4+2] cycloadditions to construct complex polycyclic systems.

Hydration and hydrofunctionalization: Catalytic addition of water, amines, or other nucleophiles to the alkyne would yield functionalized ketones, enamines, and other valuable building blocks.

The carbamate moiety, while primarily a protecting group, can also influence the reactivity of the molecule and could be targeted for novel transformations. For example, directed C-H activation reactions, guided by the carbamate's coordinating ability, could enable functionalization of the cyclobutane (B1203170) ring at specific positions. The development of enantioselective catalytic transformations will also be a key focus, potentially enabling dynamic kinetic resolution or desymmetrization of prochiral derivatives. harvard.edu

Integration into Advanced Materials Science Research (excluding clinical applications)

The rigid and strained cyclobutane core, combined with the linear ethynyl rod, makes this compound an intriguing building block for advanced materials. Its potential incorporation into polymers and other materials warrants significant investigation.

Future research in this area could explore:

Polymer synthesis: The terminal alkyne can be polymerized through various methods, such as alkyne metathesis or Glaser coupling, to create novel polymers with unique thermal, mechanical, and optical properties. The rigid cyclobutane unit in the polymer backbone could impart interesting conformational constraints.

Functional materials: The carbamate group can be deprotected to reveal a primary amine, which can then be used to anchor the molecule onto surfaces or to functionalize other materials. This could be relevant for the development of new adsorbents, coatings, or sensor materials.

Non-linear optical materials: Theoretical studies on related benzyl carbamate structures have suggested potential for non-linear optical (NLO) applications due to large first-order hyperpolarizability. ossila.com Similar investigations into this compound and its derivatives could reveal their potential in this area.

The ability to create well-defined architectures by leveraging the unique geometry of this molecule will be a key driver of its application in materials science.

High-Throughput Synthesis and Screening of Derivatives for Academic Libraries

To fully unlock the potential of the this compound scaffold, the generation of a diverse library of derivatives is essential. High-throughput synthesis and screening techniques are ideally suited for this purpose.

Future efforts in this direction would likely involve:

Combinatorial synthesis: Utilizing the reactivity of the alkyne and the potential for modifying the benzyl group of the carbamate, a large number of derivatives can be synthesized in parallel. Automated synthesis platforms could be employed to expedite this process.

Flow chemistry: Continuous flow processes can be developed for the synthesis of the core molecule and its subsequent derivatization. beilstein-journals.org Flow chemistry offers advantages in terms of safety, scalability, and the ability to telescope reaction sequences. beilstein-journals.org

Screening for novel properties: The resulting chemical library could be screened for a wide range of properties, such as catalytic activity, material properties, or binding affinity to targets of academic interest. This would accelerate the discovery of new applications for this molecular framework.

The creation of such a library would be a valuable resource for the broader scientific community, enabling a wide range of research projects.

Mechanistic Elucidation of Complex Reaction Pathways Involving the Carbamate and Alkyne Functionalities

A deep understanding of the reaction mechanisms involving both the carbamate and alkyne functionalities is crucial for the rational design of new synthetic methods and applications. While general principles of alkyne and carbamate reactivity are known, their interplay within the strained cyclobutane system presents unique questions.

Future mechanistic studies could focus on:

Computational modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reaction outcomes. rsc.org This can provide valuable insights into the roles of catalysts, solvents, and substituents on reaction efficiency and selectivity. rsc.org

Kinetic studies: Detailed kinetic analysis of key transformations will help to unravel the underlying reaction mechanisms. This could involve techniques such as reaction progress monitoring by NMR or chromatography.

Spectroscopic analysis: In-situ spectroscopic techniques, such as IR and NMR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

A thorough mechanistic understanding will not only facilitate the optimization of existing reactions but also pave the way for the discovery of entirely new and unforeseen transformations of this compound. nih.gov

Q & A

Basic: What are the optimized synthetic routes for Benzyl (3-ethynylcyclobutyl)carbamate?

Methodological Answer:

The synthesis typically involves carbamate formation via reaction of 3-ethynylcyclobutylamine with benzyl chloroformate under basic conditions (e.g., using NaHCO₃ or Et₃N in anhydrous THF or DCM). Key steps include protecting group compatibility, as the ethynyl group may require inert atmospheres to prevent side reactions. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the product . For reproducibility, monitor reaction progress by TLC and confirm regioselectivity using H NMR (e.g., carbamate NH signal at δ ~5.1 ppm) .

Advanced: How can regioselectivity challenges in the cyclobutyl ring functionalization be addressed during synthesis?

Methodological Answer:

Regioselectivity in cyclobutyl systems is influenced by steric and electronic factors. Computational tools (DFT calculations) can predict reactive sites, while experimental strategies like directing groups or transition-metal catalysis (e.g., Pd-mediated cross-coupling for ethynyl introduction) improve control. For example, steric hindrance at the 3-position of the cyclobutane ring may favor carbamate formation at the less hindered site. Validate outcomes via X-ray crystallography (using SHELX programs for refinement) to confirm spatial arrangement .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Core techniques include:

- H/C NMR : Identify carbamate protons (δ ~5.0–5.2 ppm) and ethynyl signals (sharp singlet at δ ~2.5–3.0 ppm).

- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in crystallographic data for cyclobutane derivatives?

Methodological Answer:

Cyclobutane rings often exhibit puckering, leading to ambiguous electron density maps. Use high-resolution data (>1.0 Å) and refine with SHELXL, applying restraints for bond lengths/angles. For twinned crystals (common in strained systems), employ twin law refinement in SHELX. Cross-validate with DFT-optimized geometries to resolve discrepancies between experimental and computational models .

Basic: What are the stability considerations for this compound under acidic/basic conditions?

Methodological Answer:

Benzyl carbamates are stable at neutral pH but hydrolyze under strongly acidic (pH <1, 100°C) or basic (pH >12, 100°C) conditions. Avoid prolonged exposure to amines or nucleophiles (e.g., thiols), which may cleave the carbamate. Store in anhydrous, inert environments at –20°C to prevent degradation .

Advanced: How does enzymatic stability impact the compound’s utility in biological assays?

Methodological Answer:

Carbamates are prone to hydrolysis by esterases or proteases in vitro. Pre-incubate the compound with liver microsomes or plasma to assess metabolic stability. For prolonged activity, modify the benzyl group (e.g., fluorination) or cyclobutane substituents to sterically hinder enzymatic access. Compare IC₅₀ values in presence/absence of metabolic inhibitors (e.g., PMSF for serine hydrolases) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes. Spills should be contained with absorbent materials (e.g., sand) and disposed as hazardous waste. No GHS hazards are reported, but treat as a potential irritant .

Advanced: How to design structure-activity relationship (SAR) studies for carbamate derivatives targeting enzyme inhibition?

Methodological Answer:

Systematically vary substituents on the cyclobutane and benzyl groups. Test analogs in enzyme assays (e.g., AChE/BChE inhibition ), correlating activity with steric/electronic parameters (Hammett σ, logP). Use molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrogen bonds with catalytic residues (e.g., His447 in AChE). Validate SAR with receptor-dependent QSAR models .

Basic: How to troubleshoot low yields in the final purification step?

Methodological Answer:

Low yields often stem from premature carbamate hydrolysis or polarity mismatches. Ensure anhydrous conditions during synthesis and use freshly activated silica for chromatography. If the product co-elutes with impurities, optimize solvent gradients (e.g., add 0.1% acetic acid to suppress tailing) or switch to reverse-phase HPLC .

Advanced: What strategies improve selectivity in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

Employ orthogonal protecting groups (e.g., Fmoc for amines, TBS for alcohols) and sequential deprotection. For ethynyl stability, use Pd-catalyzed Sonogashira coupling under mild conditions (e.g., room temperature, low catalyst loading). Monitor intermediates by LC-MS to detect side reactions early. For scale-up, switch from batch to flow chemistry for better heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.